Dehydrolasiocarpine

Description

Contextualization within Pyrrolizidine (B1209537) Alkaloid Research

Pyrrolizidine alkaloids (PAs) are a large and diverse group of naturally occurring compounds found in various plant families worldwide. researchgate.netsfu-kras.ru Many PAs are known for their hepatotoxic (liver damaging) and genotoxic (DNA damaging) properties, posing a risk to livestock and humans through contaminated food and herbal products. sfu-kras.ruresearchgate.netresearchgate.net Dehydrolasiocarpine is a key metabolite formed from the metabolic activation of certain PAs, including lasiocarpine (B1674526). medchemexpress.comglpbio.comglpbio.comapexbt.comresearchgate.net The study of this compound is therefore central to understanding the mechanisms by which these parent PAs exert their detrimental effects. Research in this area often focuses on the metabolic pathways leading to the formation of this compound and its subsequent interactions within biological systems. researchgate.netjfda-online.com

Significance as a Reactive Pyrrolic Ester in Metabolic Processes

This compound is characterized as a reactive pyrrolic ester. This structural feature is critical to its biological activity. medchemexpress.comglpbio.com Unlike their parent compounds, which may be relatively inert, dehydropyrrolizidine alkaloids like this compound are electrophilic and highly reactive. sfu-kras.ruresearchgate.netmedchemexpress.comglpbio.comresearchgate.netacs.org This reactivity allows them to readily interact with nucleophilic sites on vital cellular macromolecules such as DNA and proteins. sfu-kras.ruresearchgate.netmedchemexpress.comglpbio.comresearchgate.netjfda-online.comacs.org This binding to DNA and proteins is considered a primary mechanism underlying the toxicity and carcinogenicity associated with the parent PAs. sfu-kras.ruresearchgate.netresearchgate.netjfda-online.comacs.org The formation of these adducts can disrupt normal cellular function, leading to liver damage, genotoxicity, and potentially tumor formation. sfu-kras.ruresearchgate.netresearchgate.netmedchemexpress.comglpbio.comjfda-online.comacs.org Metabolic activation, often involving cytochrome P450 enzymes, is required to convert the less reactive parent PAs into these highly reactive pyrrolic metabolites like this compound. researchgate.netresearchgate.net

Overview of Key Research Areas for this compound

Research involving this compound spans several key areas aimed at elucidating its formation, reactivity, and biological consequences. Some of the primary research focuses include:

Metabolic Activation Pathways: Investigating the specific enzymes and steps involved in the conversion of parent PAs, such as lasiocarpine, into this compound. Studies have indicated that CYP3A enzymes, particularly CYP3A4 in human liver microsomes, play a significant role in the metabolic activation of certain PAs leading to this compound formation. researchgate.netresearchgate.net

Adduct Formation: Characterizing the interactions of this compound with DNA and proteins, including the identification and structural elucidation of the resulting adducts. sfu-kras.ruresearchgate.netjfda-online.comacs.org Research has shown that dehydropyrrolizidine alkaloids bind to cellular protein and DNA. sfu-kras.ruacs.org

Mechanisms of Toxicity: Exploring the cellular and molecular events triggered by this compound adduct formation that lead to hepatotoxicity, genotoxicity, and carcinogenicity. sfu-kras.ruresearchgate.netresearchgate.netjfda-online.comacs.org

Development of Biomarkers: Identifying specific DNA or protein adducts formed by this compound as biomarkers for exposure to and the potential toxic effects of PAs. researchgate.netjfda-online.com

Phototoxicity Studies: Research has also investigated the phototoxic potential of dehydropyrrolizidine alkaloids, including this compound, demonstrating their ability to generate reactive oxygen species (ROS) and induce lipid peroxidation upon UVA irradiation. sfu-kras.runih.govnih.govnih.govresource.orgresearchgate.net

These research areas collectively contribute to a deeper understanding of the risks associated with exposure to PAs that are metabolized to this compound.

Here is a table summarizing some key research findings related to this compound:

| Research Area | Key Findings | Source(s) |

| Metabolic Activation | Metabolism of lasiocarpine involves dehydrogenation leading to this compound. CYP3A enzymes, particularly CYP3A4, are implicated. | researchgate.netmedchemexpress.comglpbio.comresearchgate.net |

| Reactivity | Highly reactive pyrrolic ester that attacks nucleophilic macromolecules like DNA and proteins. | sfu-kras.ruresearchgate.netmedchemexpress.comglpbio.comresearchgate.netacs.org |

| Adduct Formation | Binds to cellular protein and DNA. Formation of DNA adducts is linked to genotoxicity and tumorigenicity. | sfu-kras.ruresearchgate.netjfda-online.comacs.org |

| Phototoxicity | Upon UVA irradiation, generates reactive oxygen species (ROS) and induces lipid peroxidation. | sfu-kras.runih.govnih.govnih.govresource.orgresearchgate.net |

| Link to Toxicity/Carcinogenicity | Metabolic conversion to this compound is necessary for the hepatotoxic and carcinogenic effects of parent PAs like lasiocarpine. | researchgate.netmedchemexpress.comglpbio.comresearchgate.net |

Historical Perspectives on this compound Studies

The study of this compound is intrinsically linked to the broader history of research into pyrrolizidine alkaloids. Early studies on PAs focused on identifying the plants containing these compounds and characterizing their toxic effects, particularly liver damage. As analytical techniques advanced, researchers were able to investigate the metabolic fate of PAs within the body. This led to the crucial discovery that many PAs are not inherently toxic but require metabolic activation to become harmful. sfu-kras.ruresearchgate.netmedchemexpress.comglpbio.comglpbio.comapexbt.comresearchgate.net The identification of dehydropyrrolizidine alkaloids, including this compound, as the reactive intermediates responsible for toxicity marked a significant turning point in PA research. sfu-kras.ruresearchgate.netmedchemexpress.comglpbio.comresearchgate.netacs.org Subsequent historical research has focused on detailing the specific metabolic pathways, the chemical reactions of these reactive metabolites with biological molecules, and the resulting pathological outcomes. The development of methods to detect and quantify DNA and protein adducts formed by this compound and similar compounds has been a key aspect of historical and ongoing research, providing valuable insights into mechanisms of PA-induced toxicity and serving as tools for exposure assessment. researchgate.netjfda-online.com Studies exploring the genotoxic mechanisms, including the formation of DHP-derived DNA adducts, have been ongoing for decades. sfu-kras.ru

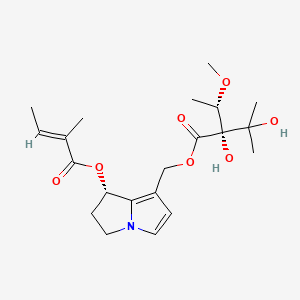

Structure

3D Structure

Properties

CAS No. |

23092-98-0 |

|---|---|

Molecular Formula |

C21H31NO7 |

Molecular Weight |

409.5 g/mol |

IUPAC Name |

[(7S)-7-[(E)-2-methylbut-2-enoyl]oxy-6,7-dihydro-5H-pyrrolizin-1-yl]methyl (2R)-2,3-dihydroxy-2-[(1S)-1-methoxyethyl]-3-methylbutanoate |

InChI |

InChI=1S/C21H31NO7/c1-7-13(2)18(23)29-16-9-11-22-10-8-15(17(16)22)12-28-19(24)21(26,14(3)27-6)20(4,5)25/h7-8,10,14,16,25-26H,9,11-12H2,1-6H3/b13-7+/t14-,16-,21-/m0/s1 |

InChI Key |

IAXLVILDXLCQDO-AXDYITGWSA-N |

SMILES |

CC=C(C)C(=O)OC1CCN2C1=C(C=C2)COC(=O)C(C(C)OC)(C(C)(C)O)O |

Isomeric SMILES |

C/C=C(\C)/C(=O)O[C@H]1CCN2C1=C(C=C2)COC(=O)[C@@]([C@H](C)OC)(C(C)(C)O)O |

Canonical SMILES |

CC=C(C)C(=O)OC1CCN2C1=C(C=C2)COC(=O)C(C(C)OC)(C(C)(C)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Dehydrolasiocarpine; Lasiocarpine, didehydro-; |

Origin of Product |

United States |

Biosynthetic and Metabolic Pathways of Dehydrolasiocarpine

Precursor Compounds and Bioconversion Processes

Dehydrolasiocarpine is generated through the metabolic transformation of precursor pyrrolizidine (B1209537) alkaloids, with lasiocarpine (B1674526) being a key starting material.

Lasiocarpine as a Principal Precursor in this compound Formation

Lasiocarpine is identified as a principal precursor in the formation of this compound. medchemexpress.comglpbio.comacs.org Studies have confirmed the formation of pyrrolic metabolites, including this compound, from lasiocarpine through the mixed-function oxidase system, particularly in the liver. nih.gov Lasiocarpine itself is toxic only after its metabolic conversion to reactive intermediates such as this compound and its N-oxide. medchemexpress.comglpbio.comglpbio.com

Relationship with 5-Deoxylasiocarpine Biosynthesis

While the primary metabolic pathway to this compound involves lasiocarpine, there is a suggested biosynthetic link between lasiocarpine and 5-deoxylasiocarpine in plants. One study describes a proposed biosynthetic pathway where 5-deoxylasiocarpine is a derivative of lasiocarpine. arabjchem.org This suggests that while 5-deoxylasiocarpine is related to lasiocarpine in the plant's biosynthetic machinery, the conversion to this compound as a toxic metabolite predominantly proceeds from lasiocarpine itself in metabolizing organisms.

Enzymatic Mechanisms in this compound Formation

The metabolic activation of pyrrolizidine alkaloids, including the conversion of lasiocarpine to this compound, is primarily mediated by enzymatic processes.

Role of Cytochrome P450 Enzymes in Parent Pyrrolizidine Alkaloid Metabolism

Cytochrome P450 (CYP) enzymes play a crucial role in the metabolic activation of pyrrolizidine alkaloids. nih.govwikipedia.orgfda.govresearchgate.net These enzymes catalyze the formation of reactive pyrrolic metabolites from PAs. wikipedia.orgfda.govresearchgate.net Specifically, CYP-mediated metabolism of retronecine- and heliotridine-type PAs leads to the formation of dehydropyrrolizidine alkaloids (DHP esters), which are the primary pyrrolic metabolites. fda.gov Studies using human CYP3A4-transfected cells have shown that CYP3A4 is significantly involved in the bioactivation of lasiocarpine, leading to increased cytotoxicity. fda.gov Other CYPs, such as CYP3A5 and CYP3A7, may also be involved to a lesser extent. fda.gov

Dehydrogenation Processes Leading to Pyrrolic Metabolites

The formation of this compound from lasiocarpine involves a dehydrogenation process. glpbio.comacs.org This oxidation reaction, primarily occurring in the liver, converts the parent pyrrolizidine alkaloid into a reactive pyrrolic dehydro-alkaloid. inchem.org Dehydrogenation of the necine base is a key step in the metabolic activation pathway. nih.gov This process leads to the formation of dehydropyrrolizidine esters, which are highly reactive compounds. inchem.org These primary pyrrolic metabolites can then react rapidly with cellular constituents or undergo hydrolysis to form pyrrolic alcohols (dehydro-necines), which are considered secondary metabolites. inchem.org

Plant-Specific Biosynthesis Studies of Pyrrolizidine Alkaloids

Pyrrolizidine alkaloids are synthesized by certain flowering plants as secondary metabolites, serving primarily as a defense mechanism. wikipedia.orgd-nb.info The biosynthesis of PAs in plants involves specific enzymatic pathways. The first pathway-specific enzyme identified is homospermidine synthase, which is involved in the formation of homospermidine from putrescine and spermidine, derived from arginine. wikipedia.org While the plant synthesizes the complex PA structures like lasiocarpine, the subsequent metabolic conversion to the reactive this compound occurs in organisms that consume the plant material. Research in plants focuses on the pathways leading to the formation of the parent alkaloids, which then serve as precursors for the toxic metabolites in other organisms.

Here is a table summarizing some of the metabolic transformations mentioned:

| Precursor Compound | Process | Product Compound | Location of Process (typically) |

| Lasiocarpine | Dehydrogenation | This compound | Liver (metabolism in animals) |

| Lasiocarpine | N-oxidation | Lasiocarpine N-oxide | Liver (metabolism in animals) |

| Pyrrolizidine Alkaloids | CYP-mediated oxidation | Pyrrolic metabolites | Liver (metabolism in animals) |

Data from studies on the metabolism of lasiocarpine in different species highlight the formation of dehydrogenated metabolites. For instance, studies in rat hepatocytes and human CYP3A4-transfected HepG2 cells have shown the extensive metabolism of lasiocarpine, resulting in the release of pyrrolic metabolites. sci-hub.se The levels of metabolites dehydrogenated in the necine base were particularly high for lasiocarpine compared to some other PAs in certain in vitro systems. nih.gov

Investigation in Heliotropium Species

Heliotropium species are known to contain pyrrolizidine alkaloids, including lasiocarpine. arabjchem.orgresearchgate.netinchem.org Research involving Heliotropium dasycarpum has utilized techniques such as HR-LCMS/MS analysis to identify compounds, including this compound, and to explore their biosynthetic links. arabjchem.org Studies have proposed biosynthetic pathways where this compound is formed from 5-deoxylasiocarpine, which itself is a derivative of lasiocarpine. arabjchem.org Fragmentation data from mass spectrometry has been crucial in identifying this compound in these investigations, showing a difference of 2 Da compared to lasiocarpine, indicative of an additional double bond. arabjchem.org

General Principles of Pyrrolizidine Alkaloid Biosynthesis in Plant Systems

Pyrrolizidine alkaloid biosynthesis in plants is a process that branches from primary metabolism. oup.comrsc.org The core pyrrolizidine moiety, known as the necine base, is derived from the polyamine homospermidine. wikipedia.orgrsc.org Homospermidine is synthesized from putrescine and spermidine, both of which originate from the amino acid arginine. wikipedia.orgrsc.org

The first pathway-specific enzyme identified in PA biosynthesis is homospermidine synthase (HSS). wikipedia.orgpnas.orgoup.comresearchgate.net HSS catalyzes the formation of homospermidine from putrescine and spermidine. rsc.orgoup.com This enzyme has been shown to have evolved from deoxyhypusine (B1670255) synthase, an enzyme involved in eukaryotic translation initiation. pnas.orgoup.com

Following the formation of homospermidine, a series of oxidation and cyclization steps occur, ultimately leading to the formation of the necine base, such as retronecine (B1221780). wikipedia.org This necine base is then esterified with a necic acid to form the diverse array of pyrrolizidine alkaloids. wikipedia.org The biosynthesis of necine bases and necic acids are distinct branches of the pathway. researchgate.net

While the intermediates in PA biosynthesis have been relatively well-defined through feeding experiments, the enzymes involved, apart from HSS, are less characterized. researchgate.net PA biosynthesis can occur in specific plant organs, such as the roots in some species, with subsequent translocation to other parts of the plant. pnas.orgoup.com

Data on key intermediates and enzymes in the general pyrrolizidine alkaloid biosynthesis pathway:

| Intermediate/Enzyme | Role in Pathway | Origin/Substrates |

| Arginine | Precursor amino acid | Primary Metabolism |

| Putrescine | Polyamine precursor to homospermidine | Derived from Arginine or Ornithine rsc.org |

| Spermidine | Polyamine precursor to homospermidine | Formed from Putrescine and S-adenosyl-methioninamine rsc.org |

| Homospermidine | First pathway-specific intermediate | Synthesized by HSS rsc.orgoup.com |

| Homospermidine Synthase (HSS) | Catalyzes homospermidine formation | Evolved from deoxyhypusine synthase pnas.orgoup.com |

| Pyrrolizidine-1-carbaldehyde | Intermediate formed by oxidation of homospermidine | Derived from Homospermidine wikipedia.org |

| 1-hydroxymethylpyrrolizidine | Reduced form of pyrrolizidine-1-carbaldehyde | Derived from Pyrrolizidine-1-carbaldehyde wikipedia.org |

| Necine Base (e.g., Retronecine) | Core bicyclic structure of PAs | Formed from 1-hydroxymethylpyrrolizidine through desaturation and hydroxylation wikipedia.org |

| Necic Acid | Acid component that esterifies with the necine base | Synthesized via separate pathways researchgate.net |

| Pyrrolizidine Alkaloid | Final esterified product | Formed from Necine Base and Necic Acid wikipedia.org |

(Note: This table is a static representation. In an interactive format, users might be able to filter or expand rows for more details.)

Metabolic Diversification Branchpoints in Plant Specialized Metabolism

Plant specialized metabolism, also known as secondary metabolism, is characterized by the production of a vast array of structurally diverse compounds. oup.comresearchgate.netnih.gov These pathways often branch out from primary metabolic routes, utilizing intermediates from core processes like amino acid or acetyl-CoA biosynthesis. oup.comnih.gov The evolution of new metabolic pathways and the diversification of metabolites are driven by various mechanisms, including gene multiplication and functional differentiation of enzymes through mutations. oup.com

Metabolic diversification can occur at "branchpoints" where intermediates can be channeled into different biosynthetic routes, leading to the formation of distinct compounds. researchgate.netnih.govroyalsocietypublishing.org Enzyme promiscuity, where enzymes can recognize multiple substrates, is another significant factor contributing to the complexity and diversification of specialized metabolism. nih.gov Tailoring enzymes, such as P450s and acyltransferases, often play a key role in modifying core structures, further increasing chemical diversity. nih.gov

In the context of pyrrolizidine alkaloids, the esterification of different necine bases with various necic acids represents a major branchpoint contributing to the structural diversity observed in this class of compounds. Furthermore, subsequent modifications of these esterified alkaloids, such as hydroxylation or dehydrogenation, can lead to the formation of metabolites like this compound. arabjchem.orgresearchgate.net

The formation of this compound from lasiocarpine can be considered a metabolic conversion step that occurs after the main PA biosynthetic pathway has produced the precursor alkaloid. arabjchem.orgresearchgate.net This conversion represents a branchpoint in the metabolism of lasiocarpine, leading to a modified compound with altered properties. arabjchem.orgresearchgate.net

Research findings related to metabolic diversification branchpoints:

Enzyme Promiscuity: Enzymes capable of acting on multiple substrates contribute to the interconnection of biosynthetic routes and the formation of complex metabolic networks. nih.gov

Tailoring Enzymes: Enzymes like P450s and BAHD acyltransferases introduce modifications to core structures, significantly increasing metabolite diversity. nih.gov

Gene Duplication and Differentiation: Evolution of new enzymes with altered catalytic activities from existing genes drives the creation of new metabolic pathways and branches. oup.comrsc.orgoup.com

Joining of Distinct Pathways: In some cases, complex specialized metabolites are formed by combining precursor molecules from different biosynthetic origins. researchgate.net

(Note: An interactive table here could potentially link enzyme types to the types of reactions they catalyze at branchpoints or list examples of enzyme families involved in diversification.)

Molecular Mechanisms and Cellular Interactions of Dehydrolasiocarpine

Dehydrolasiocarpine Reactivity and Electrophilicity in Biological Systems

This compound is a putative metabolic intermediate of the pyrrolizidine (B1209537) alkaloid lasiocarpine (B1674526). As a didehydropyrrolizidine alkaloid, it is classified as a pyrrolic ester. These compounds are known to be highly reactive electrophiles within biological systems. researchgate.net The electrophilicity of this compound is attributed to its chemical structure, specifically the presence of an unsaturated necine base esterified with necic acids. This configuration creates an electron-deficient center, making the molecule susceptible to attack by nucleophiles.

In biological environments, molecules with electron-rich centers, such as proteins and nucleic acids, act as nucleophiles. The inherent instability and high reactivity of pyrrolic esters like this compound mean they readily interact with these biological macromolecules. researchgate.net This reactivity is a key factor in their biological effects, as the covalent binding to cellular components can disrupt normal physiological processes. The interaction is not random; specific atoms within biological molecules are more susceptible to attack by these electrophiles. The specificity of these interactions often depends on the local chemical environment and the accessibility of the nucleophilic sites. nih.gov

Macromolecular Adduct Formation Dynamics

The high electrophilicity of this compound drives its tendency to form covalent bonds, or adducts, with cellular macromolecules. This process is a critical mechanism underlying its biological activity. The formation of these adducts can alter the structure and function of essential biomolecules like DNA and proteins, leading to disruptions in cellular processes.

Metabolic activation of the parent compound, lasiocarpine, is believed to produce this compound, which then leads to the formation of 6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP)-derived DNA adducts. researchgate.netnih.gov These adducts are considered potential biomarkers for exposure to certain types of pyrrolizidine alkaloids. nih.gov The formation of DHP is a common intermediate step for several tumorigenic pyrrolizidine alkaloids, suggesting a shared mechanism of genotoxicity mediated by these DNA adducts. researchgate.net

The reaction involves the electrophilic DHP intermediate covalently binding to the nucleophilic sites on DNA bases. nih.gov Research has identified several specific DHP-derived DNA adducts following the metabolic activation of lasiocarpine in the presence of DNA. nih.gov The characterization of these adducts is crucial for understanding the mechanisms of chemical carcinogenesis. nih.gov

Table 1: Characterized DHP-Derived DNA Adducts

| Adduct Name | DNA Base Modified | Significance |

|---|---|---|

| DHP-N2-dG | Deoxyguanosine (dG) | A common adduct formed from the reaction of DHP with guanine (B1146940) bases in DNA. |

| DHP-N6-dA | Deoxyadenosine (B7792050) (dA) | An adduct formed from the reaction of DHP with adenine (B156593) bases in DNA. |

| Cross-linked Adducts | Inter- and intra-strand | DHP can form cross-links between DNA strands or within the same strand, leading to significant DNA damage. |

In addition to DNA, the electrophilic metabolites of lasiocarpine, such as this compound, readily form adducts with proteins. researchgate.net Proteins contain numerous nucleophilic residues that are potential targets for covalent modification. The formation of protein adducts can lead to the inhibition of enzyme activity, disruption of protein structure and function, and the initiation of immune responses. biologists.comnih.gov

The identification and characterization of protein adducts are challenging due to the complexity of the proteome and the often-unknown nature of the reactive metabolites. nih.gov However, advances in mass spectrometry have enhanced the ability to detect and characterize these modifications. biologists.comnih.gov The reaction typically occurs with nucleophilic amino acid residues.

Table 2: Common Nucleophilic Amino Acid Residues Targeted by Electrophiles

| Amino Acid | Nucleophilic Group | Potential Impact of Adduct Formation |

|---|---|---|

| Cysteine | Thiol (-SH) | Disruption of disulfide bonds, inactivation of enzyme active sites. |

| Lysine (B10760008) | Epsilon-amino (-NH2) | Alteration of protein charge and structure, interference with post-translational modifications. |

| Histidine | Imidazole ring | Modification of catalytic sites in enzymes. |

| Tyrosine | Phenol group | Alteration of signaling pathways where tyrosine phosphorylation is critical. biologists.com |

| Tryptophan | Indole ring | Disruption of protein structure and ligand-binding interactions. biologists.com |

Interactions with Biological Molecules

Beyond direct adduct formation with DNA and proteins, this compound interacts with other crucial biological molecules, notably through detoxification pathways involving glutathione (B108866) and direct interactions with amino acids.

Glutathione (GSH) conjugation is a major Phase II metabolic pathway for the detoxification of electrophilic compounds. nih.govlongdom.orgencyclopedia.pub The process involves the covalent binding of the electrophile to the thiol group of glutathione, a reaction that can occur non-enzymatically but is most often catalyzed by a family of enzymes known as glutathione S-transferases (GSTs). nih.govencyclopedia.pub This conjugation reaction renders the electrophilic compound, such as this compound, more water-soluble and less reactive, facilitating its excretion from the body. researchgate.net

The resulting glutathione S-conjugate is further metabolized through the mercapturic acid pathway. This involves the sequential enzymatic cleavage of glutamate (B1630785) and glycine (B1666218) residues, followed by N-acetylation of the remaining cysteine conjugate to form a mercapturic acid, which is then typically excreted in the urine. nih.gov

Table 3: Steps of the Mercapturic Acid Pathway for Detoxification

| Step | Enzyme | Process | Product |

|---|---|---|---|

| 1 | Glutathione S-Transferase (GST) | Conjugation of the electrophile (e.g., this compound) with glutathione (GSH). nih.gov | Glutathione S-conjugate |

| 2 | γ-Glutamyltransferase (GGT) | Removal of the glutamate moiety from the glutathione S-conjugate. nih.gov | Cysteinylglycine (B43971) S-conjugate |

| 3 | Dipeptidases | Cleavage of the glycine residue from the cysteinylglycine S-conjugate. nih.gov | Cysteine S-conjugate |

| 4 | N-acetyltransferase (NAT) | N-acetylation of the cysteine S-conjugate. researchgate.net | N-acetylcysteine S-conjugate (Mercapturic Acid) |

This compound's electrophilic nature enables it to react with individual amino acids and peptides, particularly those with nucleophilic side chains. As discussed in the context of protein adducts, amino acids such as cysteine and lysine are primary targets. While specific interactions with the non-nucleophilic amino acid valine are less likely to be covalent, the broader context of protein modification is highly relevant.

Hemoglobin, the protein responsible for oxygen transport in red blood cells, is a known target for various reactive metabolites. Its abundance and long half-life make it a useful biomarker for assessing exposure to electrophilic compounds. Adducts can form with various nucleophilic residues on both the alpha and beta chains of hemoglobin. Although direct studies on this compound-hemoglobin adducts are not detailed in the provided context, the principles of protein adduct formation suggest that hemoglobin is a plausible target. The N-terminal valine residue of the hemoglobin chain is a known site for adduct formation with certain electrophiles, serving as a dosimeter for exposure.

Enzyme-Ligand Binding Dynamics and Inhibition (e.g., Urease)

Currently, there is a lack of specific research in publicly available scientific literature detailing the enzyme-ligand binding dynamics between this compound and urease, or its potential as a urease inhibitor. While the inhibition of urease is a significant area of study for various medical and agricultural applications, studies have not focused on this compound in this context. nih.govnih.govresearchgate.net Research on urease inhibitors tends to focus on compounds like hydroxamic acids, phosphoramidates, and various heterocyclic compounds that can interact with the nickel ions in the enzyme's active site. researchgate.net

In Vitro Models for Studying this compound Interactions

The study of this compound and other toxic compounds relies on various in vitro models to assess cytotoxicity and elucidate mechanisms of action without the use of live animals. mdpi.comnih.gov These models can range from simple 2D monolayer cell cultures to more complex 3D structures like spheroids and organoids, which better mimic the architecture of natural tissues. nih.govmdpi.com For hepatotoxicity studies, which are relevant to PA metabolites, models using primary human hepatocytes or immortalized cell lines like HepG2 are common. mdpi.com However, specific studies detailing the use of particular in vitro models for the exclusive study of this compound's molecular interactions are not extensively documented in the available literature.

Cell-based assays are powerful tools for understanding how a compound interacts with cellular components and affects cellular pathways. nih.gov These assays can measure a wide range of endpoints, including cytotoxicity, gene expression changes, and the activity of specific enzymes. mdpi.com While research has confirmed that dehydro-PAs can induce photocytotoxicity and photogenotoxicity in cell lines such as human HaCaT keratinocytes, detailed cell-based studies aimed at elucidating the broader spectrum of this compound's specific molecular interactions are limited. researchgate.net The primary research has focused on cell-free chemical assays to demonstrate the fundamental photochemical properties, such as ROS generation and lipid peroxidation. nih.govsfu-kras.ru

Protein Footprinting Techniques for Structural Insights

Protein footprinting, coupled with mass spectrometry (MS), is a powerful set of techniques used to investigate the higher-order structure of proteins and their interactions. nih.govacs.orgnih.gov These methods can provide valuable insights into how the binding of a molecule like this compound affects a protein's conformation and solvent accessibility.

One of the most prominent techniques is Hydroxyl Radical Protein Footprinting (HRPF). olemiss.edu In HRPF, hydroxyl radicals (•OH) are generated in solution, which then modify solvent-accessible amino acid side chains on the protein's surface. nih.govacs.org Because the hydroxyl radical is similar in size to a water molecule, it serves as an excellent probe for the solvent-exposed surfaces of a protein. nih.gov When a ligand, such as this compound, binds to a protein, it can shield the amino acid residues at the binding site from modification by the hydroxyl radicals. This "footprint" can be detected by mass spectrometry.

The general workflow for a protein footprinting experiment to study this compound-protein interactions would involve:

Exposing the target protein to hydroxyl radicals in both the presence and absence of this compound.

The reaction is quenched rapidly to prevent protein unfolding and artifactual labeling.

The protein is then digested into smaller peptides, typically using an enzyme like trypsin.

These peptides are analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

By comparing the oxidation patterns of the peptides from the this compound-treated and untreated samples, researchers can identify regions of the protein that show decreased solvent accessibility. This provides high-resolution information about the binding interface. youtube.comnih.gov This technique is particularly useful for identifying not only direct binding sites but also allosteric conformational changes that occur elsewhere in the protein upon ligand binding. youtube.com

The table below outlines the general principles and applications of HRPF in the context of studying this compound-protein adducts.

| Feature | Description | Relevance to this compound Research |

| Probe | Hydroxyl Radicals (•OH) | Small size allows for high-resolution mapping of solvent-accessible surfaces. nih.gov |

| Mechanism | Covalent modification (oxidation) of solvent-exposed amino acid side chains. olemiss.edu | Identifies regions of the protein that become protected upon this compound binding. |

| Detection | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Allows for the precise identification of modified peptides and amino acid residues. researchgate.net |

| Information Gained | Binding site identification, conformational change analysis, protein-protein interaction mapping. nih.govyoutube.com | Can elucidate the specific amino acid residues involved in adduct formation with this compound and reveal any subsequent structural changes in the target protein. |

| Advantages | Fast reaction times (microseconds), stable modifications, applicable to complex systems. youtube.com | The speed of the labeling can capture transient interactions and dynamic conformational states induced by the reactive metabolite. |

This table is interactive. Click on the headers to learn more about each aspect of the technique.

Single-Molecule Approaches for Protein-DNA Interactions

The formation of this compound-DNA adducts can create significant roadblocks for proteins that interact with DNA, such as DNA polymerases and repair enzymes. nih.gov Single-molecule techniques offer an unprecedented view of these interactions, allowing researchers to observe the behavior of individual molecules in real-time, an approach that bypasses the population-averaging limitations of traditional bulk assays. chalmers.sechalmers.senih.gov

Single-molecule approaches can be instrumental in understanding how a this compound-DNA adduct interferes with crucial protein-DNA transactions. For example, techniques like optical tweezers, magnetic tweezers, or DNA curtains can be used to manipulate a single DNA molecule and observe the progression of a DNA polymerase along its template. nih.gov

In such an experiment:

A single DNA molecule containing a this compound adduct at a specific site would be tethered between two points (e.g., a glass surface and a microscopic bead).

A DNA polymerase is introduced, and its movement along the DNA template is monitored.

The presence of the bulky adduct would likely cause the polymerase to stall or dissociate, and the precise dynamics of this event—the duration of the stall, the probability of dissociation versus bypass—can be measured.

Fluorescence-based methods, such as single-molecule Förster Resonance Energy Transfer (smFRET), can also be employed. nih.gov By placing fluorescent dyes on the protein and the DNA, researchers can measure the distance between them with high precision. This could reveal, for instance, how a this compound adduct alters the conformation of a DNA repair protein as it attempts to recognize and bind to the damaged site.

The table below summarizes how different single-molecule techniques could be applied to investigate the consequences of this compound-DNA adducts.

| Technique | Principle | Application to this compound Research |

| Optical/Magnetic Tweezers | A single DNA molecule is stretched and manipulated using forces applied via microscopic beads. nih.gov | Directly observing the stalling, dissociation, or bypass of DNA polymerases and helicases at the site of a this compound-DNA adduct. |

| DNA Curtains | Many individual DNA molecules are aligned on a surface and visualized simultaneously. nih.gov | High-throughput observation of protein-DNA interactions, allowing for statistical analysis of how adducts affect the binding and movement of proteins along DNA. |

| Single-Molecule FRET (smFRET) | Measures distance changes between two fluorescent dyes to monitor conformational dynamics. nih.gov | Probing the conformational changes within a DNA repair enzyme as it encounters and processes a this compound adduct. |

| Single-Molecule Fluorescence Microscopy | Directly visualizing fluorescently labeled proteins as they interact with DNA. nih.govoup.com | Quantifying the binding kinetics (on- and off-rates) of DNA repair proteins to adduct sites, and tracking their movement along the DNA strand. |

This table is interactive. Click on the headers to explore the principles and applications of each single-molecule approach.

These advanced techniques provide a detailed, mechanistic understanding of how the covalent modification of DNA by this compound can disrupt fundamental cellular processes at the level of individual molecular events. nih.gov

Advanced Analytical Methodologies for Dehydrolasiocarpine Research

Structural Elucidation Techniques for Dehydrolasiocarpine and its Metabolites

Structural elucidation is a critical step in understanding the properties and behavior of this compound. A combination of spectroscopic and computational techniques is typically employed for this purpose.

High-Resolution Mass Spectrometry (HR-MS) and Tandem Mass Spectrometry (MS/MS) Approaches

High-Resolution Mass Spectrometry (HR-MS) and Tandem Mass Spectrometry (MS/MS) are powerful tools for the identification and structural characterization of this compound and its metabolites in complex mixtures. HR-MS provides accurate mass measurements, which are essential for determining the elemental composition of the compound and its transformation products. thermofisher.com LC-HRMS is a prominent analytical tool for untargeted analysis, offering high sensitivity, specificity, and resolving power. animbiosci.orgresearchgate.net The combination of soft ionization techniques and versatile mass analyzers in tandem or hybrid configurations enables the acquisition of highly-resolved and accurate MS/MS spectra, aiding in component annotation. shimadzu.com

MS/MS, also known as tandem mass spectrometry, involves the fragmentation of a precursor ion and the detection of the resulting product ions. The fragmentation pattern provides characteristic structural information that can be used to identify the compound or infer the structure of unknown metabolites. thermofisher.comnih.gov Data-dependent acquisition (DDA) is a common approach in LC/HRMS where MS/MS spectra are automatically acquired for precursor ions above a certain intensity threshold, leading to high-quality and high-purity MS/MS spectra. shimadzu.com Structural characterization can be postulated by accurate mass verification and tandem mass spectra using high-resolution mass spectrometry. nih.gov For example, in the analysis of dehydropyrrolizidine alkaloid-derived valine adducts, HPLC-ES-MS/MS was used for characterization after HPLC separation. acs.org

In one study, HR-LCMS/MS analysis in both positive and negative ionization modes was employed for the identification of secondary metabolites, including this compound, in plant extracts. arabjchem.org The fragmentation data obtained were compared with published literature to identify the compound. arabjchem.org For instance, a node at m/z 409.2482 with a molecular formula of C21H31NO7 was identified as this compound based on its fragmentation data being similar to a related compound, with a difference indicating an additional double bond. arabjchem.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the detailed structural characterization of organic compounds, including this compound. hyphadiscovery.com It provides information about the connectivity of atoms and the three-dimensional structure of a molecule based on the magnetic properties of atomic nuclei, particularly 1H and 13C. researchgate.net

NMR spectroscopy is widely used for the structural elucidation of natural products and their derivatives. hyphadiscovery.comresearchgate.net Standard NMR datasets for structural elucidation typically include 1H NMR, correlation spectroscopy (COSY), heteronuclear single quantum coherence (HSQC), and heteronuclear multiple bond correlation (HMBC) spectra. hyphadiscovery.com These experiments provide information on proton-proton couplings, one-bond heteronuclear correlations (e.g., 1H-13C), and long-range heteronuclear correlations, respectively, which are crucial for piecing together the molecular structure. hyphadiscovery.com NOESY spectra can also be acquired to probe through-space interactions, providing insights into the molecule's conformation. hyphadiscovery.com

NMR has been used in conjunction with mass spectrometry for the structural elucidation of dehydropyrrolizidine alkaloid-derived adducts. acs.orgresearchgate.net For example, 1H NMR and 1H-1H COSY NMR spectral analysis were used to characterize dehydropyrrolizidine alkaloid-valine-PITC adducts after HPLC separation and mass spectrometry analysis. acs.org This combined approach allowed for the determination of where the valine group was attached to the necine base. acs.org

While MS is more sensitive than NMR, NMR offers precise quantitation and superior compound identification capabilities, although it typically requires higher sample concentrations (e.g., exceeding 1 µM). thermofisher.com

Integration of Computational Chemistry (e.g., DFT Simulations) with Spectroscopic Data

The integration of computational chemistry techniques, such as Density Functional Theory (DFT) simulations, with experimental spectroscopic data enhances the accuracy and confidence of structural elucidation. als-journal.com DFT is a quantum-mechanical method used to calculate the electronic structures of atoms, molecules, and solids. als-journal.comscirp.org It can be used to predict various molecular properties, including spectroscopic parameters like NMR chemical shifts and vibrational frequencies, which can then be compared with experimental data. als-journal.comscirp.orgnih.gov

Computational chemistry, including DFT, plays a crucial role in complementing experimental techniques for solving complex structural problems. als-journal.com DFT simulations can be used to determine quantitative structure-activity relationships and predict molecular descriptors. arabjchem.org By comparing calculated spectroscopic data (e.g., NMR shifts or vibrational spectra) with experimental observations, researchers can validate proposed structures and gain deeper insights into the molecular properties. als-journal.comscirp.orgresearchgate.net

In the context of analyzing plant extracts containing pyrrolizidine (B1209537) alkaloids, including this compound, DFT simulations have been performed on identified compounds to determine their quantitative structure-activity relationship. arabjchem.org This integration of computational and spectroscopic methods aids in the comprehensive characterization of natural products. arabjchem.org

Mass Spectral Networking for Dereplication and Analogue Identification

Mass spectral networking is a bioinformatics tool that organizes and simplifies complex mass spectrometry fragmentation data (LC-MS/MS) by clustering ions based on the similarity of their MS/MS spectra. biorxiv.orgifremer.frnih.gov This technique is particularly useful for the dereplication (identification of known compounds) and the discovery of novel analogues within complex natural product extracts. biorxiv.orgifremer.frnih.gov

In a molecular network, each spectrum is represented as a node, and edges connect nodes (spectra) with high spectral similarity. biorxiv.orgifremer.frresearchgate.net Structurally similar compounds tend to exhibit similar fragmentation patterns and therefore cluster together in the network, forming molecular families. nih.gov This allows for the simultaneous visualization and exploration of identical molecules, analogues, or compound families within single or multiple datasets. nih.gov

Dereplication is achieved by searching experimental MS/MS spectra against spectral libraries within the network. ifremer.frresearchgate.net Nodes that match known compounds provide starting points for annotating other unidentified spectra within the same cluster, which are likely to be structurally related analogues. ifremer.frnih.gov Molecular networking facilitates the identification of known natural products and their analogues from complex mixtures, even if they have different retention times or are analyzed using different ionization platforms. nih.gov

Mass spectral networking has been utilized as a dereplication strategy in the analysis of plant extracts to identify known alkaloids, including this compound, and to putatively identify new pyrrolizidine analogues. arabjchem.org The technique, especially when combined with HR-LCMS/MS, is considered a promising approach for discovering secondary metabolites. arabjchem.org

Electron Diffraction (ED) for Microcrystalline Samples

Electron Diffraction (ED), particularly techniques like Microcrystal Electron Diffraction (MicroED), is a valuable method for determining the crystal structures of compounds, especially when only microcrystalline or nanocrystalline samples are available. rigaku.comcreative-biostructure.comdectris.comthermofisher.com Unlike traditional X-ray diffraction, which typically requires larger single crystals, ED can yield high-quality data from crystals that are only a few hundred nanometers or less in size. rigaku.comcreative-biostructure.comthermofisher.com

MicroED is a form of cryogenic electron microscopy (cryo-EM) that uses electrons as the incident beam to obtain diffraction patterns from very small crystals. thermofisher.comasu.edu Electrons interact much more strongly with matter than X-rays, making ED significantly more efficient for analyzing small crystals. creative-biostructure.com This technique is particularly well-suited for the structural analysis of drug molecules or natural products that are difficult to crystallize into large single crystals. creative-biostructure.com

The diffraction pattern obtained from a crystal is unique and serves as a "fingerprint" for determining its structure. creative-biostructure.com MicroED allows for the determination of 3D molecular structures from nanocrystalline materials. rigaku.com The ability to work with microcrystalline samples significantly reduces the sample quantity required and can shorten the sample preparation process. creative-biostructure.com While ED presents different experimental challenges compared to X-ray crystallography, the two techniques are complementary and enhance the capabilities for structural scientists. rigaku.com

Chromatographic Separation Techniques

Chromatographic separation techniques are essential for isolating this compound and its metabolites from complex biological or environmental matrices before spectroscopic analysis. Chromatography separates components of a mixture based on their differential affinities for a stationary phase and a mobile phase. fao.orgnih.govlongdom.org

Various chromatographic methods can be employed, including High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Gas Chromatography (GC). fao.orgnih.govlongdom.orgloesungsfabrik.de HPLC is a widely used technique for the separation of non-volatile compounds like this compound and its polar metabolites. longdom.orgloesungsfabrik.de It involves a liquid mobile phase and a stationary phase packed in a column, with separation based on partition, adsorption, or ion-exchange processes depending on the stationary phase. bioglobax.com

HPLC has been used in studies involving this compound, for instance, in the separation of dehydropyrrolizidine alkaloid-derived valine adducts prior to mass spectrometry and NMR analysis. acs.orgresearchgate.net The choice of stationary phase (e.g., C18 column for reversed-phase HPLC) and mobile phase composition (e.g., mixtures of water and acetonitrile (B52724) with modifiers like formic acid) are optimized to achieve effective separation of the target compounds. acs.orgarabjchem.orgsfu-kras.ru

Chromatography is a fundamental step in many analytical workflows for natural products, enabling the isolation and purification of compounds for subsequent detailed structural characterization by techniques like MS and NMR. nih.gov

Table 1: Analytical Techniques Applied to this compound Research

| Technique | Purpose | Key Information Provided |

| High-Resolution Mass Spectrometry (HR-MS) | Accurate mass measurement, elemental composition determination | Precise m/z values, molecular formula confirmation |

| Tandem Mass Spectrometry (MS/MS) | Fragmentation pattern analysis | Structural fragments, identification of known compounds, structural inference of metabolites |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural characterization | Connectivity of atoms, 3D structure, identification of functional groups |

| Computational Chemistry (e.g., DFT) | Prediction of spectroscopic properties, structural validation, QSAR | Calculated NMR shifts, vibrational frequencies, electronic properties, support for experimental data |

| Mass Spectral Networking | Dereplication, analogue identification, organization of MS/MS data | Clustering of related compounds, visualization of molecular families, identification of knowns and putative analogues |

| Electron Diffraction (ED) / MicroED | Crystal structure determination (especially for microcrystals) | 3D atomic arrangement, bond lengths and angles |

| Chromatographic Separation (e.g., HPLC) | Isolation and purification of compounds from complex mixtures | Separation of this compound and metabolites based on physicochemical properties |

Table 2: Example HR-LCMS/MS Finding for this compound

| m/z | Molecular Formula | Notes | Source |

| 409.2482 | C21H31NO7 | Identified as this compound based on fragmentation similarity. | arabjchem.org |

High-Performance Liquid Chromatography (HPLC) for Compound Separation

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation of pyrrolizidine alkaloids, including this compound, from plant extracts and other matrices. HPLC separates compounds based on their interactions with a stationary phase and a mobile phase. Various HPLC methods have been applied in the analysis of PAs. For instance, an HPLC-method utilizing a Luna Omega Polar C18 column with a gradient of 0.1% formic acid in water and acetonitrile as mobile phases has been employed for profiling extracts. arabjchem.org This method used a flow rate of 0.5 mL/min, a 3 μL injection volume, and a UV detector set at 190–800 nm. arabjchem.org Another application of HPLC for separating dehydro-PAs and their adducts involved a Shimadzu Prominence system with a reverse-phase C18 column, using a water/acetonitrile gradient at a flow rate of 0.2 mL/min. acs.org The column temperature was maintained at 45 °C. acs.org HPLC has also been used for the separation and purification of dehydro-PA derived adducts, such as those formed with valine. acs.org In these cases, different columns and mobile phase gradients have been utilized depending on the specific adducts being analyzed. acs.org For example, a Phenomenex C18 Luna (2) column was used with a mobile phase of 43% acetonitrile in water for separating isothiohydantion adducts. acs.org The detection in these HPLC applications often involves UV detection at specific wavelengths, such as 218 nm or 268 nm, depending on the compound's chromophores. acs.org

Detection and Quantification in Biological and Environmental Matrices

Detecting and quantifying this compound and related PAs in biological and environmental matrices is crucial for assessing exposure and potential risks. The complexity of these matrices necessitates the use of sensitive and selective analytical techniques.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are considered the "golden standard" for the analysis of pyrrolizidine alkaloids due to their high sensitivity and specificity. uva.es LC-MS methods combine the separation capabilities of LC with the detection and identification power of MS. researchgate.net LC-MS/MS, which involves multiple stages of mass analysis, provides even greater selectivity and lower detection limits, particularly important for analyzing trace amounts of PAs in complex biological and environmental samples. mdpi.comnih.govnebiolab.comsciex.com These methods are widely used for the identification and quantification of PAs in various matrices, including food products like honey, tea, herbs, and spices, as well as biological samples. uva.esmdpi.com For example, LC-MS/MS has been applied to detect and quantify dehydroandrographolide (B1139154) succinate (B1194679) in human plasma. nih.gov High-resolution LC-MS/MS (HR-LCMS/MS) allows for the identification of compounds by comparing mass fragments with published literature. arabjchem.org This approach was used to identify this compound based on its molecular formula and characteristic fragment ions. arabjchem.org LC-MS/MS is also used to analyze PA N-oxides, which exhibit characteristic ion clusters that help differentiate them from their corresponding PAs. researchgate.net The use of electrospray ionization (ESI) in LC-MS systems allows for the analysis of a wide range of compounds, including small molecules and peptides, in both positive and negative ionization modes. nebiolab.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compounds

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique used for the analysis of volatile and semi-volatile compounds. filab.freag.commeasurlabs.com While LC-MS is generally preferred for the analysis of PAs due to their structure and polarity, GC-MS can be applied, although it may require derivatization of the analytes to increase their volatility. uva.es GC-MS combines the separation of compounds in a gas chromatograph with their detection and identification by a mass spectrometer. wikipedia.org It is used in various applications, including environmental analysis and the identification of unknown samples. wikipedia.org Headspace GC-MS (HS-GC-MS) is a specific technique used for the analysis of volatile and semi-volatile organic compounds by analyzing the headspace gas above a sample. filab.fr Thermal desorption-GC-MS (TD-GC-MS) is another variant that involves heating the sample to release volatile components, which are then analyzed by GC-MS. measurlabs.com GC-MS provides low detection limits and the potential for quantitative analysis of volatile and semi-volatile pharmaceutical compounds in biological matrices like blood and urine. researchgate.neteag.com

Spectroscopic Methods in Environmental Monitoring (e.g., FTIR, Raman Spectroscopy)

Spectroscopic methods, such as Fourier-Transform Infrared (FTIR) spectroscopy and Raman spectroscopy, can be utilized for the analysis of alkaloids, including those relevant to environmental monitoring. researchgate.net These techniques provide information about the molecular vibrations of a compound, resulting in characteristic spectral features. researchgate.net While not as commonly used as chromatography-mass spectrometry for the specific detection and quantification of this compound in complex environmental matrices, vibrational spectroscopy can supplement other analytical procedures. researchgate.net Raman spectroscopy, for instance, has been shown to distinguish structurally similar alkaloids in plants based on characteristic signals. researchgate.net Near-infrared (NIR) spectroscopy is also being explored as a fast alternative for detecting pyrrolizidine alkaloid contamination in matrices like bee pollen. researchgate.net These spectroscopic methods can be applied to solid samples or liquid plant extracts. researchgate.net

Immunoassays for Related Pyrrolizidine Alkaloid Detection (e.g., ELISA)

Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA), can be used for the detection of pyrrolizidine alkaloids. mdpi.comacs.orgnih.govcabidigitallibrary.orgnih.gov ELISA is a technique that utilizes antibodies to detect and quantify specific substances. acs.orgnih.gov While the use of immunoassays for PA determination is described as rare, classical ELISA can be employed. mdpi.com Challenges exist with cross-reactivity, which can prevent the easy detection of target PAs. mdpi.com However, sensitive and specific competitive ELISAs have been developed for the determination of certain PAs, such as retrorsine, senecionine (B1681732), and integerrimine, in the nanogram range. nih.govnih.gov Polyclonal antibody-based ELISAs have been developed for the detection of PAs like retrorsine, monocrotaline (B1676716), and retronecine (B1221780) in the parts per billion (ppb) range. acs.orgnih.gov These ELISAs have demonstrated varying levels of sensitivity and cross-reactivity with other PAs and related compounds. acs.orgnih.gov Immunoassays offer potential for rapid screening, although LC-MS/MS is often preferred for quantitative bioanalysis due to limitations in selectivity, specificity, and linear dynamic range of immunoassays. sciex.com

Spatial Metabolomics for this compound Distribution in Plants

Spatial metabolomics, particularly utilizing techniques like Mass Spectrometry Imaging (MSI), offers powerful capabilities for visualizing the in situ distribution of metabolites within biological tissues, including plants. mdpi.comosti.govmtoz-biolabs.comnih.govresearchgate.netnih.gov This approach allows for the correlation of metabolite localization with anatomical structures, providing insights into biosynthesis, transport, and accumulation processes. mdpi.comnih.govfrontiersin.org While spatial metabolomics has been applied to study the distribution of various plant metabolites, including some pyrrolizidine alkaloids as a class, specific detailed research findings and quantitative data tables explicitly demonstrating the spatial distribution of this compound within plant tissues were not found in the conducted search. universiteitleiden.nluniversiteitleiden.nlfrontiersin.org

Further research employing advanced spatial metabolomics techniques would be necessary to elucidate the precise tissue and cellular localization of this compound in plants that produce this compound. Such studies could provide valuable data on where this specific pyrrolizidine alkaloid is synthesized, stored, or transported, contributing to a better understanding of its role in plant defense or other physiological processes.

Synthetic Approaches and Derivatives of Dehydrolasiocarpine

Chemical Synthesis of Dehydrolasiocarpine and Related Dehydropyrrolizidine Alkaloids

Toxic pyrrolizidine (B1209537) alkaloids (PAs) require metabolic activation, primarily in the liver, to form reactive dehydropyrrolizidine alkaloids (dehydro-PAs) mdpi.comnih.gov. This activation involves the introduction of a double bond in the necine base, converting the parent PA into a more reactive pyrrolic structure. This compound is formed through the dehydrogenation of lasiocarpine (B1674526).

Dehydrogenation of the necine base is considered a bioactivation step for pyrrolizidine alkaloids nih.govgla.ac.uk. This process transforms a relatively stable PA into a reactive dehydro-PA, which possesses an allylic ester structure that can readily react with nucleophiles mdpi.comgla.ac.uk. This metabolic conversion is crucial for the toxicity of PAs. While some metabolic pathways like hydrolysis and N-oxidation are considered detoxification routes, dehydrogenation leads to the cytotoxic species. gla.ac.ukmdpi.com

Chemical synthesis of dehydropyrrolizidine alkaloids, including this compound, often employs dehydrogenation reactions using specific reagents. o-Chloranil (3,4,5,6-tetrachloro-o-benzoquinone) is a commonly used reagent for this purpose. researchgate.netfda.gov.twacs.orgjfda-online.com For example, dehydromonocrotaline (B14562) has been synthesized by reacting monocrotaline (B1676716) with o-chloranil in chloroform. researchgate.netfda.gov.twacs.orgjfda-online.com Similarly, this compound has been synthesized using o-chloranil. sfu-kras.ru Other dehydro-PAs such as dehydroriddelliine, dehydroheliotrine, dehydroretrorsine, dehydroseneciphylline, and dehydrosenecionine (B13829942) have also been synthesized using o-chloranil or o-bromanil. sfu-kras.ru The synthesis typically involves reacting the parent PA with the quinone reagent in an appropriate solvent like chloroform, followed by purification steps. researchgate.netsfu-kras.ru

A table summarizing the yields of some dehydro-PAs synthesized using similar methods:

| Dehydro-Pyrrolizidine Alkaloid | Yield (%) | Citation |

| Dehydromonocrotaline | 92 | sfu-kras.ru |

| Dehydroriddelliine | 86 | sfu-kras.ru |

| Dehydroheliotrine | 85 | sfu-kras.ru |

| This compound | 75 | sfu-kras.ru |

| Dehydroretrorsine | 75 | sfu-kras.ru |

| Dehydroseneciphylline | 70 | sfu-kras.ru |

| Dehydrosenecionine | 70 | sfu-kras.ru |

(Note: This is a static representation of data. Interactive tables in a live environment would allow sorting and filtering.)

Synthesis of this compound-Derived Adducts and Conjugates for Mechanistic Studies

Dehydropyrrolizidine alkaloids, including this compound, are highly reactive electrophiles that can bind to cellular nucleophiles, such as proteins and DNA, forming adducts. mdpi.comnih.govresearchgate.netfda.gov.tw The synthesis of these adducts is essential for understanding the molecular mechanisms of PA toxicity.

Dehydro-PAs can react with the reduced form of glutathione (B108866) (GSH) to form pyrrole-GSH conjugates. mdpi.comresearchgate.net This conjugation is generally considered a detoxification pathway, leading to products that are readily excreted. mdpi.comresearchgate.net Pyrrole-glutathione adducts have been synthesized by reacting pyrrolic metabolites with glutathione. nih.gov These adducts are typically formed via the binding of the sulfhydryl (-SH) group of glutathione to the reactive carbons (C7 and C9) of the dehydropyrrolizidine necine base. nih.gov The synthesis of a DHP-GSH conjugate, for instance, has been achieved by incubating dehydroretronecine (B1196577) (an enantiomer of racemic DHP) with GSH. nih.govtandfonline.com Analysis of these conjugates often involves techniques like mass spectrometry. nih.govtandfonline.com

Dehydropyrrolizidine alkaloids can alkylate cellular DNA, forming DNA adducts that are implicated in their genotoxicity and carcinogenicity. mdpi.comnih.govacs.orgresearchgate.net The synthesis of these DNA adducts is challenging due to the instability of dehydro-PAs in aqueous environments where DNA reactions occur. acs.org However, improved synthetic methodologies have been developed to prepare these adducts for structural elucidation and characterization. nih.govacs.org

Studies have focused on the synthesis and characterization of adducts formed between dehydro-PAs and deoxyguanosine (dG) and deoxyadenosine (B7792050) (dA). Four specific DNA adducts (DHP-dG-3, DHP-dG-4, DHP-dA-3, and DHP-dA-4) have been identified and synthesized. nih.govacs.orgresearchgate.net These adducts are formed by the binding of the dehydropyrrolizidine moiety to the N2 position of guanine (B1146940) (in DHP-dG adducts) or the N6 position of adenine (B156593) (in DHP-dA adducts). nih.govacs.orgresearchgate.net Structural elucidation of these synthetic adducts has been performed using techniques such as mass spectrometry and NMR spectroscopy. nih.govacs.org Research indicates that cellular DNA preferentially binds to the C9 position of the necine base of dehydro-PAs. nih.govacs.org

Design and Investigation of this compound Analogues and Derivatives

The design and investigation of analogues and derivatives of this compound and other dehydropyrrolizidine alkaloids are important for understanding the structural requirements for their reactivity and biological activity, as well as for potentially developing compounds with modified properties. This can involve synthesizing compounds with alterations to the necine base or the necic acid moieties. For example, triazole analogues of antitumor dehydropyrrolizidine alkaloids have been prepared to investigate their potential as therapeutic agents. thieme-connect.com These synthetic efforts contribute to understanding how structural modifications influence the formation of reactive metabolites and their subsequent interactions with biological targets.

Comparative Studies and Broader Pyrrolizidine Alkaloid Context

Dehydrolasiocarpine in Relation to Other Dehydropyrrolizidine Alkaloids

This compound is one among several dehydropyrrolizidine alkaloids that are metabolically formed from their corresponding parent PAs. Other notable dehydropyrrolizidine alkaloids include dehydromonocrotaline (B14562), dehydroriddelliine, dehydroretrorsine, dehydrosenecionine (B13829942), dehydroseneciphylline, dehydroheliotrine, and dehydroretronecine (B1196577). researchgate.net These reactive pyrrolic metabolites are considered responsible for many of the biological effects associated with PA exposure, including binding to cellular proteins and DNA. researchgate.netresearchgate.net

The formation of DHPAs occurs through hydroxylation of the necine base at the C-3 and C-8 positions in retronecine- and heliotridine-type PAs. mdpi.com In otonecine-type PAs, oxidative N-demethylation is necessary for DHPA formation. mdpi.com

Comparative Metabolic Activation Pathways of Pyrrolizidine (B1209537) Alkaloids

The metabolic activation of PAs involves several principal pathways: hydrolysis, N-oxidation, and oxidation leading to the formation of pyrrolic esters or DHPAs. mdpi.com Hydrolysis and N-oxidation are generally considered detoxification routes, facilitating the excretion of PAs or their less reactive metabolites. mdpi.com N-oxidation leads to the formation of PA N-oxides (PANO), which can be conjugated for excretion. mdpi.com However, PANOs can be reduced back to the parent PAs, which can then undergo oxidation to form DHPAs. mdpi.com

The formation of DHPAs is primarily catalyzed by CYP450 monooxygenases, particularly isoforms CYP3A and CYP2B. mdpi.com This oxidative metabolic activation pathway is considered the primary route leading to the formation of toxic pyrrolic metabolites. mdpi.com The balance between the formation of DHPAs and detoxification products like necines, necic acids, and PANOs is a critical factor influencing the varying susceptibility of different species to PA toxicity. mdpi.commdpi.com

Studies comparing the metabolic activation of different PA types have shown variations. Retronecine-type PAs, which include the structural basis for lasiocarpine (B1674526) and thus this compound, are activated by a broader range of CYPs compared to otonecine-type PAs, which are primarily activated by CYP3A4 and CYP3A5. acs.orgnih.gov Among retronecine-type PAs, open-ring diesters tend to generate higher amounts of pyrrole-protein adducts compared to macrocyclic diesters and monoesters. acs.orgnih.gov

Evolution of Pyrrolizidine Alkaloid Metabolism in Plant Systems

Pyrrolizidine alkaloids are synthesized by plants primarily as a defense mechanism against herbivores. mdpi.comnih.gov The biosynthesis of PAs involves a series of enzymatic steps. A key step in the evolutionary history of PA biosynthesis is the recruitment of homospermidine synthase (HSS) from deoxyhypusine (B1670255) synthase (DHS), an enzyme involved in primary metabolism. nih.govnih.govebi.ac.uk This recruitment through gene duplication has occurred independently multiple times in different angiosperm lineages, including within the Asteraceae, Boraginaceae, Convolvulaceae, Fabaceae, Orchidaceae, and Poaceae families. mdpi.comnih.govnih.gov

Despite the independent origins of HSS in various plant lineages, the final PA products can be structurally similar. nih.gov The diversity of PA structures is further amplified by modifications such as N-oxidation, hydroxylation, and acetylation. mdpi.com While the initial steps of PA biosynthesis appear highly conserved, the diversification of secondarily derived PAs is considered highly plastic. researchgate.net

In Vitro Species Differences in Parent Pyrrolizidine Alkaloid Metabolism

Significant differences in the metabolic capabilities of different species contribute to their varying susceptibility to PA toxicity. mdpi.commdpi.comnih.gov In vitro studies using liver microsomes or S9 fractions from various species have investigated the metabolic fate of PAs. For instance, studies comparing the metabolism of senecionine (B1681732) in sheep and cattle liver microsomes revealed differences in the formation of dehydropyrrolizidine alkaloids (DHP) and N-oxides. avma.org Sheep liver microsomes metabolized a greater proportion of senecionine and formed more N-oxide compared to cattle liver microsomes. avma.org

Unexpectedly, some in vitro studies have shown limited metabolic degradation of certain PAs in liver S9 fractions from species known to be susceptible to PA toxicity, such as humans, pigs, horses, and cows. nih.govresearchgate.net This suggests that while metabolic activation to toxic metabolites is crucial, other factors, including detoxification pathways like hydrolysis and N-oxidation, as well as the reactivity and stability of the formed metabolites, play a significant role in determining in vivo toxicity. mdpi.commdpi.comnih.gov The ratio of N-oxide to pyrrolic metabolites can vary depending on the type of PA ester, with open diesters showing the highest ratio and macrocyclic diesters and monoesters showing lower ratios. nih.gov Steric hindrance by the acid moiety can influence the balance between N-oxidation and oxidation at the C8 position, affecting pyrrole (B145914) yields. nih.gov

Rumen metabolism in ruminant species like sheep and cattle can also significantly influence PA metabolism. acs.org Rumen microbes can convert PA N-oxides to their corresponding tertiary bases and subsequently hydrogenate them, leading to less toxic or non-toxic saturated necine base structures. acs.org This ruminal metabolism is considered a major factor contributing to the relative resistance of sheep to PA toxicosis compared to monogastric species. avma.orgacs.org

Future Directions in Dehydrolasiocarpine Research

Advanced Mechanistic Investigations of Molecular Interactions

Future research into Dehydrolasiocarpine will likely focus on advanced mechanistic investigations to precisely define its interactions at the molecular level. This includes employing sophisticated computational methods and refined experimental techniques to elucidate how this compound interacts with biological macromolecules such as proteins, nucleic acids, and lipids. Advanced computational approaches, including molecular dynamics simulations and quantum mechanics/molecular mechanics (QM/MM) protocols, which have been validated for studying protein-ligand interactions and enzymatic activity, could be applied to model this compound binding and reactivity mpg.de. The study of molecular interactions in chemical reactivity, focusing on reactive intermediates and the effect of interactions on stability and reactivity, is a relevant area for future computational studies on this compound mpg.de. Furthermore, the integration of computational and experimental approaches is highlighted as crucial for a better understanding of dynamic molecular interactions in biological systems bioscipublisher.com. Techniques such as mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and surface plasmon resonance (SPR), used to elucidate the structure and dynamics of molecular interactions, could be applied or further refined for studying this compound interactions bioscipublisher.com. Machine learning methodologies are also rapidly gaining traction in the study of molecular interactions and could be applied to analyze interactions involving this compound frontiersin.org.

Development of Novel Analytical Methods for Trace Detection

The development of novel and more sensitive analytical methods for the trace detection of this compound in various complex matrices is a critical future direction. Current analytical techniques for detecting trace levels of compounds in biological and environmental samples include gas chromatography coupled with mass spectrometry (GC/MS), high-performance liquid chromatography (HPLC) coupled with various detectors, and mass spectrometry cdc.govresearchgate.net. Future efforts will aim to improve detection limits, accuracy, and precision, potentially through modifications of existing methods or the development of entirely new technologies cdc.gov. Advanced mass spectrometry techniques, known for their chemical specificity and ability to directly measure molecular weight, are being developed to require significantly less material and reduce analysis time, which would be beneficial for this compound trace detection x-rayscreener.co.uk. Ion mobility spectrometry (IMS) is another trace detection technology, and advancements in this area could lead to more accurate and sensitive detection of this compound particles and vapor x-rayscreener.co.ukanalyticaldetection.com. The challenges in trace analysis, such as small quantities of material and interfering compounds, necessitate continued research into improved extraction, cleanup, and detection methods cdc.govresearchgate.net.

Comprehensive Biosynthetic Pathway Elucidation and Metabolic Engineering Strategies

A comprehensive elucidation of the biosynthetic pathway of this compound and the application of metabolic engineering strategies represent significant future research areas. Understanding the complete enzymatic steps and genetic regulation involved in this compound biosynthesis in its natural sources would pave the way for potential heterologous production. Research in elucidating biosynthetic pathways and applying metabolic engineering has been successful for other plant secondary metabolites and compounds nih.govmdpi.comfrontiersin.org. Future studies could focus on identifying the specific genes and enzymes responsible for each step in the this compound pathway. This knowledge could then be utilized in metabolic engineering approaches to reconstruct the pathway in microbial hosts, offering a potentially more sustainable and controlled method for this compound production nih.govmdpi.com. Strategies such as redirecting carbon flux, balancing redox ratios, and optimizing precursor availability, which are employed in metabolic engineering for other compounds, could be explored for this compound frontiersin.org.

Computational Modeling and Predictive Studies for this compound Reactivity

Computational modeling will play an increasingly vital role in predicting the reactivity and properties of this compound. Techniques based on quantum chemistry and machine learning are being developed to quickly calculate the structures of transition states and predict chemical reactions, which is crucial for understanding reactivity mit.edu. These computational approaches can provide valuable insights into chemical reactivity and potential properties, guiding the design and development of new compounds scirp.org. Future studies could utilize these models to predict this compound's reaction pathways, potential metabolic transformations, and interactions with other molecules based on its chemical structure scirp.orgmit.edu. Computational modeling is a powerful tool for studying complex biological and chemical systems, and its application to this compound can help overcome limitations in experimental observation mit.edufrontiersin.org. Predictive studies using computational methods can inform experimental design and potentially reduce the need for extensive laboratory work mit.edumdpi.com.

Q & A

Basic Research Questions

Q. How is Dehydrolasiocarpine synthesized in laboratory settings, and what analytical methods validate its purity?

- Methodological Answer : Synthesis typically involves extraction from natural sources (e.g., plants in the Ranunculaceae family) or semi-synthetic modification of precursor alkaloids. Key steps include solvent extraction, column chromatography for purification, and structural confirmation via NMR (¹H, ¹³C) and high-resolution mass spectrometry (HR-MS). Purity is validated using HPLC with UV/Vis or MS detection, ensuring ≥95% purity for experimental use. Reproducibility requires strict adherence to protocols for solvent ratios and temperature control .

Q. What are the standard protocols for quantifying this compound in biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Sample preparation involves protein precipitation (e.g., acetonitrile) followed by solid-phase extraction. Calibration curves using deuterated internal standards minimize matrix effects. Method validation follows FDA/ICH guidelines for sensitivity (LOQ ≤ 1 ng/mL), precision (CV <15%), and recovery rates (85–115%) .

Q. How do researchers design in vitro assays to assess this compound’s bioactivity?

- Methodological Answer : Assays focus on molecular targets (e.g., enzyme inhibition or receptor binding). For example:

- Enzyme Inhibition : Dose-response curves (IC₅₀ determination) using fluorogenic substrates.

- Cytotoxicity : MTT assays on cancer cell lines with controls for solvent interference.

Experimental replicates (n ≥ 3) and statistical analysis (ANOVA with post-hoc tests) are critical to confirm significance (p < 0.05) .

Advanced Research Questions

Q. How do researchers resolve contradictory data on this compound’s mechanism of action across studies?

- Methodological Answer : Contradictions often arise from variability in experimental models (e.g., cell lines vs. primary cells) or concentrations used. To address this:

- Meta-Analysis : Systematically compare studies using PRISMA guidelines, highlighting confounding variables (e.g., pH, temperature).

- Orthogonal Validation : Confirm findings via CRISPR-Cas9 gene knockout or siRNA silencing of proposed targets.

Transparent reporting of negative results is essential to avoid publication bias .